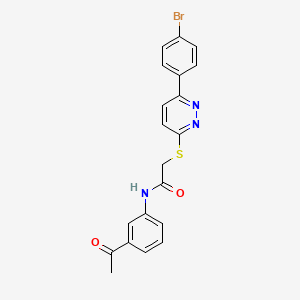

N-(3-acetylphenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O2S/c1-13(25)15-3-2-4-17(11-15)22-19(26)12-27-20-10-9-18(23-24-20)14-5-7-16(21)8-6-14/h2-11H,12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJNXVOPTBCMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under basic conditions.

Acetylation: The final step involves the acetylation of the aniline derivative using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Cl2, Br2).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetylphenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the pyridazine and thioacetamide groups suggests it might exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial synthesis.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thioacetamide group could form covalent bonds with nucleophilic sites on proteins, while the aromatic rings might engage in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Key Functional Groups :

- 4-Bromophenyl : Enhances lipophilicity and may influence target binding via halogen bonding.

- Thioether linkage : Increases metabolic stability compared to ethers.

- 3-Acetylphenyl : Provides a ketone group for hydrogen bonding or structural derivatization.

Comparison with Structural Analogues

Structural Analogues with Pyridazine-Thioacetamide Backbone

Key Observations :

Functional Analogues with Diverse Heterocyclic Cores

Key Observations :

- Heterocyclic cores (e.g., pyridinone, thiadiazole) diversify binding modes compared to pyridazine.

- Fluorine or cyano substituents improve metabolic stability and target engagement .

Research Findings and Pharmacological Implications

Target Engagement and Selectivity

- FPR Agonists : Pyridazin-3(2H)-one derivatives (e.g., compounds) activate FPR2, a G-protein-coupled receptor involved in neutrophil chemotaxis. The target compound’s acetylphenyl group may reduce FPR1/FPR2 cross-reactivity observed in methoxy-substituted analogues .

- Kinase Inhibition: Thienopyrimidinone and triazinoindole analogues () inhibit kinases like CK1 or EGFR. The target compound’s pyridazine core lacks the electron-withdrawing groups (e.g., oxo, cyano) critical for kinase binding .

Physicochemical Properties

Key Observations :

- The target compound’s lower polar surface area (87.5 Ų) suggests improved membrane permeability compared to triazinoindole derivatives .

- Higher logP (3.8) aligns with enhanced lipophilicity, favoring CNS penetration or hydrophobic target binding.

Biological Activity

N-(3-acetylphenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 482.4 g/mol. Its structure features a thioether linkage, a pyridazine core, and an acetylated phenyl group, which contribute to its biological properties.

Synthesis

The synthesis typically involves several steps:

- Formation of the Pyridazine Core : Cyclization of appropriate precursors using hydrazine derivatives.

- Thioether Formation : Reaction with a thiol compound to introduce the thioether linkage.

- Acetylation : Introduction of the acetyl group on the phenyl ring.

These steps are critical in ensuring that the compound retains its desired biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Molecular Targets : The compound may inhibit enzymes or modulate receptors involved in cancer and infectious disease pathways.

- Pathways Involved : It can disrupt protein-protein interactions and modulate signaling pathways critical for cell survival and proliferation.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated effectiveness against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involves inducing apoptosis and autophagy in cancer cells, leading to significant reductions in tumor growth in xenograft models (e.g., A375 melanoma model) .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound in antibiotic development .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated a dose-dependent reduction in cell viability across multiple models, with IC50 values indicating high potency .

- In Vivo Efficacy : In animal models, the compound demonstrated significant tumor growth inhibition compared to control groups, reinforcing its potential as an anticancer agent .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.